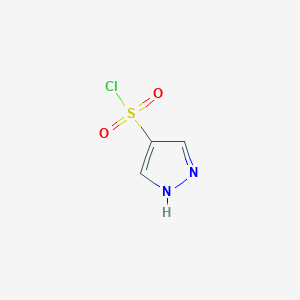

7-氟异喹啉-1(2H)-酮

描述

Synthesis Analysis

The synthesis of compounds related to 7-fluoroisoquinolin-1(2H)-one has been explored through various methods. One such method involves the Rh(III)-catalyzed cascade annulations to access isoindolo[2,1-b]isoquinolin-5(7H)-ones, which is a compound structurally related to 7-fluoroisoquinolin-1(2H)-one. This process uses N-(pivaloyloxy)benzamides and 2-alkynyl aldehydes, proceeding through alkyne insertion followed by the addition of the amide nitrogen onto the aldehyde. This method not only yields the desired products but also introduces an aminal functionality that can be further diversified. The utility of this synthetic approach is demonstrated by the concise, two-step synthesis of alkaloids like rosettacin and a topoisomerase I inhibitor .

Molecular Structure Analysis

The molecular structure of compounds in the isoquinolin-1(2H)-one family has been characterized using X-ray diffraction techniques. For instance, the crystal structure of a related compound, 7-(4-fluorophenyl)-5,6,7,14-tetrahydroquinolino[4,3-b]-benzo[f]quinolin-6-one N,N-dimethylformamide solvate, has been determined. This compound crystallizes in the monoclinic space group P21/c, with specific lattice parameters and a central 1,4-dihydropyridine ring adopting a boat conformation. Intermolecular hydrogen bonds of N-H…O link the molecules into dimers, and additional hydrogen bonds connect the dimers with solvent molecules, forming a more extensive network .

Chemical Reactions Analysis

The chemical reactivity of the isoquinolin-1(2H)-one derivatives can be inferred from the strong emission properties of 7-hydroxyindazolo[2,3-b]isoquinolin-12(7H)-one derivatives in aqueous solutions. These derivatives exhibit significant fluorescence, which is unusual for organic fluorophores in water. The fluorescence quantum yield and intensity vary among the derivatives, influenced by factors such as the presence of alkyl or benzyl groups and intramolecular hydrogen bonding. The stability of the fluorescence intensity across a range of pH values suggests potential applications for these compounds as fluorophores in various conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-fluoroisoquinolin-1(2H)-one derivatives can be partially understood through the study of their emission properties in aqueous solutions. The absorption and fluorescence spectra of these derivatives indicate that they absorb light in the range of 349–374 nm and emit light in the range of 409–483 nm. The high fluorescence quantum yield of some derivatives, such as the one with an 85.9% yield in water, highlights their potential as strong fluorophores. The stability of their fluorescence across different pH levels further underscores their robustness and potential utility in diverse applications .

科学研究应用

氟化杂环的合成

氟化杂环,包括4-氟异喹啉-1(2H)-酮和5-氟吡啶-2(1H)-酮,是通过铑(III)催化的芳烃/烯烃的C-H活化和与2,2-二氟乙烯基甲苯磺酸酯偶联合成的。由于其独特的性质,这些化合物在制药和农化工业中很重要,并且合成方法非常通用且高效 (Wu等人,2017)。

荧光化学传感器

设计了一种用于水中的Cu(2+)的基于香豆素的化学计量器,利用7-羟基香豆素的水解实现荧光增强。该探针对Cu(2+)具有选择性,并在各种环境和生物背景下具有潜在应用 (Zhou等人,2011)。

抗分枝杆菌剂

合成了新型1,4-二氢-6-氟-7-取代喹啉-3-羧酸并评估了它们的抗分枝杆菌特性。这些化合物对结核分枝杆菌表现出有希望的活性,表明其作为治疗剂的潜力 (Senthilkumar等人,2009)。

在水溶液中的强发射特性

发现7-羟基吲唑并[2,3-b]异喹啉-12(7H)-酮衍生物在水溶液中发出强荧光。这些化合物具有独特的频谱特性,可能在需要水性荧光的应用中很有价值,例如生物成像 (Chang等人,2019)。

用于聚合物表征的荧光探针

使用7-氟-1-甲基喹啉碘化物合成的7-二烷基氨基-1-甲基喹啉盐表现出高荧光量子产率和稳定性。它们的特性使它们成为聚合物表征和其他需要稳定、高性能荧光材料的应用的极佳探针 (van den Berg等人,2006)。

聚合物基质中的三重质子转移和稳定化

当7-羟基喹啉溶解在聚合物基质中时,由于激发态三重质子转移而表现出双重荧光。这种特性可以应用于材料科学和光物理学中,用于需要双重荧光特性的特定应用 [(Douhal等人,1994)](https://consensus.app/papers/roomtemperature-proton-transfer-7hydroxyquinoline-douhal/661dc236428857189b32493f4fa63811/?utm_source=chatgpt).

光物理和电化学研究

研究了一系列2,3-二氢喹唑啉-4(1H)-酮的光学和电化学性质。研究了量子产率和溶剂效应,为它们在各种应用中的潜在用途提供了见解,包括作为新型荧光团和在抗癌活性研究中 (Kamble等人,2017)。

新型抗菌剂

在萘啶酮和喹诺酮中设计新型N-1取代基,产生了具有有效抗菌活性的化合物。其中一种化合物对各种细菌菌株的效力明显高于已建立的抗生素,证明了氟喹诺酮衍生物在对抗细菌感染方面的潜力 (Kuramoto等人,2003)。

双模式开启红色荧光化学传感器

开发了一种新型化学传感器9,10-二苯基-7H-苯并[d,e]咪唑并[2,1-a]异喹啉-7-酮,用于检测铜离子。该化学传感器表现出快速比色和荧光响应,证明可用于活细胞成像和在生理条件下检测Cu(II) (Sivaraman等人,2013)。

HIV 1型整合酶抑制剂

研究了2-羟基异喹啉-1,3(2H,4H)-二酮(HID)抑制HIV-1整合酶的能力。在位置7处用吸电子基团取代可提高抗病毒活性,表明这些化合物在开发新的HIV治疗方法中具有潜力 (Suchaud等人,2014)。

用于活细胞中镁的荧光传感器

8-羟基喹啉的衍生物被用作镁的荧光传感器,镁是一种至关重要但难以检测的离子。这些化合物对Mg(2+)表现出高亲和力和选择性,为评估细胞和生物系统中的镁提供了一种新方法 (Farruggia等人,2006)。

血管扩张剂

2-苄基异喹啉-1(2H)-酮被确定为有效的血管扩张剂。这些化合物在动物模型中显示出显着的降血压作用,表明它们作为高血压新治疗剂的潜力 (Kang等人,2015)

安全和危害

属性

IUPAC Name |

7-fluoro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOKJYPVIFOPQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CNC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623857 | |

| Record name | 7-Fluoroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-fluoroisoquinolin-1(2H)-one | |

CAS RN |

410086-27-0 | |

| Record name | 7-Fluoroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-fluoro-1,2-dihydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride](/img/structure/B1322711.png)

![2-[(diphenylmethyl)sulfanyl]-N-hydroxyacetamide](/img/structure/B1322734.png)

![N-[4-(Acetylamino)phenyl]-3-aminobenzamide](/img/structure/B1322736.png)